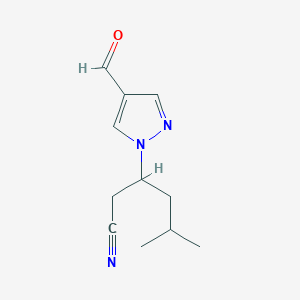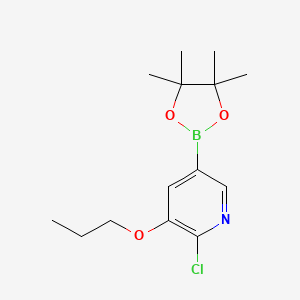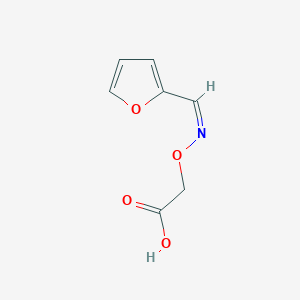
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid typically involves the condensation of furan-2-carbaldehyde with aminooxyacetic acid. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Furan-2-carbaldehyde} + \text{Aminooxyacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.
Aplicaciones Científicas De Investigación
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and aminooxyacetic acid moiety. These interactions can lead to various biological effects, including antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simple derivative of furan with a carboxyl group.
Furan-2-methanol: A furan derivative with a hydroxymethyl group.
Furan-2-ylmethylamine: A furan derivative with an amino group.
Uniqueness
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is unique due to its combination of the furan ring and the aminooxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-[(Z)-furan-2-ylmethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)5-12-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)/b8-4- |
Clave InChI |
ZZSFTUGAAUCSKJ-YWEYNIOJSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N\OCC(=O)O |
SMILES canónico |
C1=COC(=C1)C=NOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


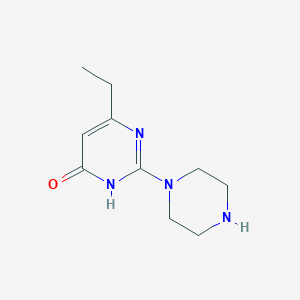

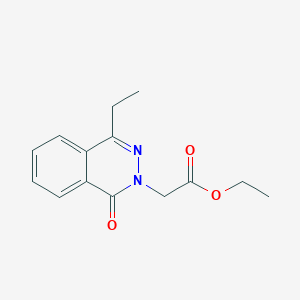
![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
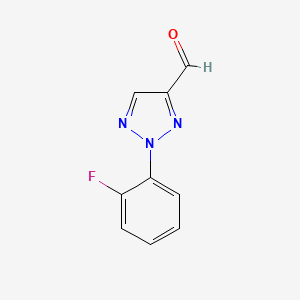
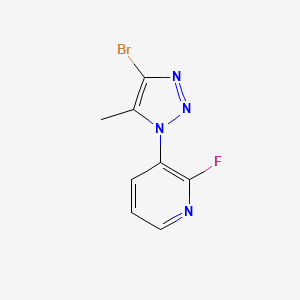
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)


![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
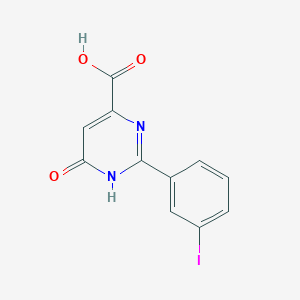
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)
